9-Ethenyl-9H-carbazol-1-OL
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Overview
Description
9-Ethenyl-9H-carbazol-1-OL is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmacology, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethenyl-9H-carbazol-1-OL typically involves the functionalization of carbazole. One common method is the vinylation of carbazole, followed by hydroxylation. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the vinylation process. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-Ethenyl-9H-carbazol-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
9-Ethenyl-9H-carbazol-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties.
Mechanism of Action
The mechanism of action of 9-Ethenyl-9H-carbazol-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole-9-ethanol: Similar structure but lacks the ethenyl group.
9-Ethyl-9H-carbazole: Similar structure but lacks the hydroxyl group.
2-(9H-Carbazol-9-yl)ethanol: Similar structure with an ethyl group instead of an ethenyl group.
Uniqueness
9-Ethenyl-9H-carbazol-1-OL is unique due to the presence of both the ethenyl and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
680993-48-0 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
9-ethenylcarbazol-1-ol |
InChI |
InChI=1S/C14H11NO/c1-2-15-12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h2-9,16H,1H2 |
InChI Key |
MJLPPSWQCQDNSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=C1C(=CC=C3)O |
Origin of Product |
United States |
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